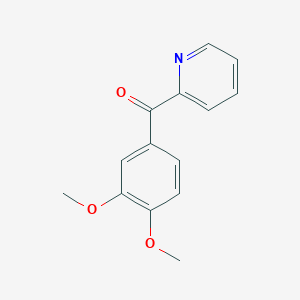

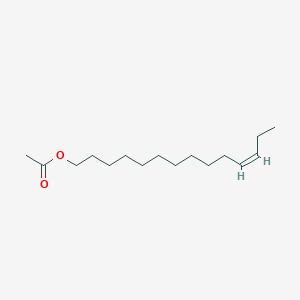

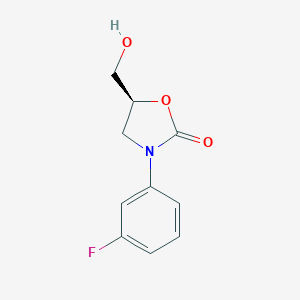

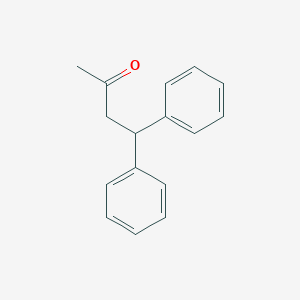

(S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one

Descripción general

Descripción

(S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, commonly referred to as 3-FHPOH, is an important synthetic intermediate that is widely used in the synthesis of a variety of pharmaceuticals and other compounds. It is a versatile and cost-effective building block for the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 3-FHPOH has been used in the synthesis of a number of compounds that have potential therapeutic applications.

Aplicaciones Científicas De Investigación

Oxazolidinones as Novel Antimicrobial Agents

Oxazolidinones, including compounds like (S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, have emerged as a novel class of synthetic antimicrobial agents with a unique mechanism of action, inhibiting protein synthesis in bacteria. This class has been found effective against a variety of important human pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and penicillin-resistant Streptococcus pneumoniae. Linezolid, a prominent member of this class, showcases the group's potential with favorable pharmacokinetics and a broad spectrum of activity against gram-positive pathogens, suggesting the possibility for further modifications to enhance potency and expand the spectrum of activity (Diekema & Jones, 2000).

Development of New Oxazolidinone Derivatives

Recent efforts have focused on developing new oxazolidinone-based antibacterial agents with improved biological profiles. The pursuit of these compounds is driven by the need for more effective treatments against resistant bacterial strains. This includes a significant number of derivatives under study, demonstrating the active pharmaceutical industry's engagement in finding potent oxazolidinone compounds with a broadened range of action. The objective is not only to address current antimicrobial resistance challenges but also to anticipate future needs, potentially leading to the introduction of these new agents into the market (Poce et al., 2008).

Oxazolidinone Hybrids for Enhanced Activity

The strategy of hybridizing oxazolidinone with other antibacterial pharmacophores has shown promise in creating compounds with enhanced activity against MRSA, addressing the limitations associated with existing oxazolidinone derivatives like linezolid. These hybrids aim to interact with multiple bacterial targets or mitigate known side effects, offering a novel approach to combatting drug-resistant Gram-positive pathogens. This innovative direction in drug development highlights the versatility of the oxazolidinone core in generating new anti-MRSA agents with potential for broader antimicrobial applications (Jiang, Liu, & Gao, 2020).

Propiedades

IUPAC Name |

(5S)-3-(3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c11-7-2-1-3-8(4-7)12-5-9(6-13)15-10(12)14/h1-4,9,13H,5-6H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUGDJIYKLSISX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC(=CC=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC(=O)N1C2=CC(=CC=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50582381 | |

| Record name | (5S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919081-42-8 | |

| Record name | (5S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester](/img/structure/B107278.png)

![5-Fluorobenzo-[2,1,3]-thiadiazole](/img/structure/B107291.png)

![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)